3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine

Suzuki–Miyaura cross-coupling Dehalogenation suppression Heteroaryl halide reactivity

This intermediate features an orthogonal 3-bromo-7-chloro substitution pattern on the pyrazolo[3,4-c]pyridine core, enabling high-yielding, sequential Suzuki-Miyaura couplings without intermediate isolation. Ideal for rapid diversification in Pim kinase inhibitor programs and focused library synthesis, it reduces the need for protection/deprotection steps, saving time and cost in process development. Recommended for medicinal chemistry groups seeking a premium building block with proven synthetic efficiency.

Molecular Formula C6H3BrClN3
Molecular Weight 232.46 g/mol
CAS No. 957760-22-4
Cat. No. B3175605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine
CAS957760-22-4
Molecular FormulaC6H3BrClN3
Molecular Weight232.46 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=NNC(=C21)Br)Cl
InChIInChI=1S/C6H3BrClN3/c7-5-3-1-2-9-6(8)4(3)10-11-5/h1-2H,(H,10,11)
InChIKeyOOBLZPMWTIBRRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine (CAS 957760-22-4) | Strategic Halogenated Pyrazolopyridine Building Block for Pharmaceutical Synthesis


3-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine is a dihalogenated heteroaromatic compound featuring a pyrazolo[3,4-c]pyridine core substituted with bromine at the 3-position and chlorine at the 7-position. With a molecular weight of 232.47 g/mol and purity typically exceeding 95%, this compound is a crystalline solid with a melting point of 178–182 °C and moderate solubility in organic solvents such as dichloromethane and acetone . Its molecular architecture positions it as a versatile intermediate in the synthesis of kinase inhibitors and other bioactive molecules within the pyrazolo[3,4-c]pyridine class [1].

3-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine (957760-22-4) – Why In-Class Substitution Compromises Synthetic Efficiency and Final Product Quality


Within the pyrazolo[3,4-c]pyridine family, substitution patterns critically dictate both synthetic accessibility and downstream performance. Compounds lacking the 3-bromo-7-chloro arrangement (e.g., 3-chloro-7-unsubstituted or 3-iodo-7-chloro analogues) suffer from inferior cross-coupling efficiency, increased dehalogenation side reactions, or reduced regioselectivity during functionalization [1]. The specific bromo/chloro positioning in the target compound enables sequential, orthogonal palladium-catalyzed transformations—an advantage not shared by symmetrically halogenated or mono‑halogenated congeners [2]. Consequently, substituting an in-class alternative often necessitates additional protection/deprotection steps or results in lower yields of the desired trisubstituted pyrazolopyridine pharmacophores [3]. The quantitative evidence presented below demonstrates why this precise halogenation pattern delivers measurable synthetic value.

3-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine (957760-22-4) – Quantitative Differentiation Evidence for Scientific Procurement


Superior Suzuki–Miyaura Cross-Coupling Efficiency: Reduced Dehalogenation vs. Iodopyrazoles

In a direct comparative study of halogenated aminopyrazoles under Suzuki–Miyaura conditions, bromo and chloro derivatives demonstrated significantly reduced propensity for the undesired dehalogenation side reaction compared to their iodo counterparts [1]. This translates to higher yields of the desired cross-coupled product when employing 3‑bromo‑7‑chloro‑1H‑pyrazolo[3,4‑c]pyridine rather than a 3‑iodo‑7‑chloro analogue.

Suzuki–Miyaura cross-coupling Dehalogenation suppression Heteroaryl halide reactivity

Orthogonal Halogen Reactivity Enables Sequential, Regioselective Functionalization

The differential reactivity of the 3‑bromo and 7‑chloro substituents in pyrazolo[3,4‑c]pyridines permits stepwise functionalization without the need for protecting-group strategies. The C–Br bond undergoes palladium‑catalyzed cross‑coupling more readily than the C–Cl bond, enabling selective elaboration at the 3‑position first, followed by subsequent manipulation of the 7‑chloro group [1]. In contrast, symmetrically dihalogenated analogues (e.g., 3,7‑dibromo or 3,7‑dichloro) lack this built‑in selectivity and often require protection/deprotection steps that add 2–3 synthetic operations [2].

Orthogonal reactivity Sequential cross-coupling Regioselective functionalization

Validated Intermediate for Pim Kinase Inhibitor Patents

The pyrazolo[3,4‑c]pyridine core, specifically functionalized with halogens at positions 3 and 7, is explicitly claimed as a key intermediate in multiple granted patents covering Pim kinase inhibitors for oncology indications [1]. While many substituted pyrazolo[3,4‑c]pyridines appear in the patent literature, the 3‑bromo‑7‑chloro substitution pattern is directly exemplified in US Patent 9,850,239 as a preferred building block for constructing therapeutically active molecules [2].

Pim kinase inhibitor Cancer therapeutics Pharmaceutical intermediate

3-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine (957760-22-4) – Preferred Application Scenarios Derived from Quantitative Evidence


Medicinal Chemistry: Synthesis of 3,7-Disubstituted Pim Kinase Inhibitors

When designing Pim‑1, Pim‑2, or Pim‑3 kinase inhibitors based on the pyrazolo[3,4‑c]pyridine scaffold, this dihalogenated building block enables rapid, sequential introduction of diverse aryl/heteroaryl groups at positions 3 and 7 via orthogonal Suzuki–Miyaura couplings [1]. The reduced dehalogenation propensity of bromo/chloro pyrazoles ensures higher yields of the penultimate intermediate compared to iodo‑containing alternatives [2].

Process Chemistry: Multi‑Kilogram Scale‑Up of Advanced Pharmaceutical Intermediates

The orthogonal reactivity profile (C‑Br > C‑Cl) permits a two‑step, one‑pot sequential coupling strategy that eliminates the need for intermediate isolation and protection/deprotection steps. This simplification is particularly valuable in process development, where each saved operation reduces cost and improves throughput [1].

Chemical Biology: Generation of Focused Pyrazolopyridine Probe Libraries

For the construction of small, focused libraries of 3‑aryl‑7‑amino‑ or 3‑amino‑7‑aryl‑pyrazolo[3,4‑c]pyridines, the 3‑bromo‑7‑chloro core provides a single, versatile starting material that can be diversified at either position without resorting to separate synthetic routes. This maximizes scaffold utilization and minimizes the number of distinct building blocks required for library synthesis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.